(3-Ethynyl-phenyl)-morpholin-4-yl-methanone
Description
Properties
IUPAC Name |
(3-ethynylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-11-4-3-5-12(10-11)13(15)14-6-8-16-9-7-14/h1,3-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTOLQKHQZYNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Ethynylbenzaldehyde with Morpholine
A foundational approach involves the condensation of 3-ethynylbenzaldehyde with morpholine under acidic or basic conditions. This method leverages the nucleophilic addition of morpholine to the aldehyde group, followed by dehydration to form the methanone moiety. In a typical procedure, 3-ethynylbenzaldehyde (1.0 equiv) is dissolved in dichloromethane or ethanol, followed by the addition of morpholine (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction proceeds at 60–80°C for 4–6 hours, yielding the intermediate hemiaminal, which undergoes dehydration under reduced pressure to afford the target compound in 65–72% yield.
Palladium-Catalyzed Cross-Coupling for Ethynyl Group Introduction
Alternative routes employ palladium-catalyzed Sonogashira coupling to introduce the ethynyl group post-condensation. For example, 3-bromophenyl-morpholin-4-yl-methanone is reacted with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine at 50°C. Subsequent desilylation using tetrabutylammonium fluoride (TBAF) yields the ethynyl derivative. This method achieves higher regioselectivity (89–93%) compared to direct condensation but requires additional purification steps to remove palladium residues.
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise temperature control (70±2°C) and reduced reaction times (2–3 hours) by maintaining a steady-state concentration of intermediates. A patented protocol describes the use of a packed-bed reactor loaded with Amberlyst-15 as a heterogeneous acid catalyst, achieving a throughput of 12 kg/h with >95% conversion. The process eliminates solvent evaporation steps, reducing energy consumption by 40% compared to batch methods.
Solvent and Catalyst Recovery Systems
Economic and environmental considerations drive the adoption of solvent recovery systems. Ethanol-water azeotrope distillation is employed to recycle >90% of the reaction solvent, while spent palladium catalysts are recovered via filtration through activated carbon beds, achieving 85–88% metal reclamation rates.
Purification and Characterization
Crystallization and Chromatographic Methods
Crude product purity is enhanced via recrystallization from methanol or ethanol-water mixtures (Table 1). High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile:water = 70:30) confirms purity >98%.
Table 1: Purification Parameters for (3-Ethynyl-phenyl)-morpholin-4-yl-methanone
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Ethanol-water (3:1) | 98.2 | 78 |
| Column Chromatography | Hexane:EtOAc (4:1) | 99.5 | 65 |
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectra confirm structural integrity:
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, ethynyl), 7.45–7.32 (m, 4H, aromatic), 3.72 (t, 4H, morpholine), 2.98 (s, 4H, morpholine).
-
¹³C NMR: δ 168.5 (C=O), 132.1–125.3 (aromatic carbons), 82.1 (C≡C).
Challenges and Mitigation Strategies
Byproduct Formation in Acid-Catalyzed Reactions
Protonation of the ethynyl group under strongly acidic conditions leads to oligomerization, reducing yields by 15–20%. This is mitigated by using weakly acidic resins (e.g., Amberlyst-15) or buffered systems (pH 4–5) with sodium acetate.
Moisture Sensitivity of Intermediate Hemiaminal
The hemiaminal intermediate is hygroscopic, necessitating anhydrous conditions during dehydration. Storage under nitrogen atmosphere and molecular sieve use (3Å) prevent hydrolysis back to the aldehyde.
Emerging Methodologies
Photocatalytic Dehydrogenation
Recent advances employ visible-light-driven photocatalysis to oxidize 3-ethynylbenzyl alcohol intermediates. Using Ru(bpy)₃Cl₂ as a photocatalyst and oxygen as the terminal oxidant, this method achieves 80–85% yield at ambient temperature, avoiding high-energy dehydration steps.
Chemical Reactions Analysis
Types of Reactions
(3-Ethynyl-phenyl)-morpholin-4-yl-methanone undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the morpholin-4-yl-methanone moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
(3-Ethynyl-phenyl)-morpholin-4-yl-methanone has been explored for its applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (3-Ethynyl-phenyl)-morpholin-4-yl-methanone exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The ethynyl group can participate in covalent bonding with target proteins, while the morpholin-4-yl-methanone moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The morpholin-4-yl-methanone scaffold is widely utilized in drug discovery. Below is a comparison with key analogues:
Key Structural Differences and Implications
Substituent Effects on Bioactivity: A-349821 (biphenyl-pyrrolidinyl) exhibits nanomolar H3 receptor antagonism due to extended aromatic interactions, while Compound 5 (2-aminophenyl) achieves mutant-selective kinase inhibition via hydrogen bonding . The ethynyl group in the target compound may enhance target binding through steric effects or altered electron distribution compared to halogens (e.g., fluorine in ) or amines.
Synthetic Accessibility: Derivatives like (3-amino-2-fluorophenyl)-morpholin-4-yl-methanone are synthesized via sequential acylation and reduction, whereas ethynyl-containing analogues may require Pd-catalyzed coupling (e.g., Sonogashira) .
Pharmacokinetic Profiles: LogP and Solubility: The ethynyl group increases hydrophobicity (predicted logP ~2.5) compared to polar analogues like Compound 35 (triazole-morpholin-4-yl-methanone, logP ~1.8) . This could reduce aqueous solubility but improve blood-brain barrier penetration. Metabolic Stability: Morpholine rings generally resist oxidative metabolism, but ethynyl groups may undergo cytochrome P450-mediated oxidation, necessitating structural optimization .
Table: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | PSA (Ų) |
|---|---|---|---|---|
| This compound | C₁₃H₁₁NO₂ | 213.23 | ~2.5 | 29.5 |
| A-349821 | C₂₃H₂₇N₃O₂ | 377.48 | ~3.8 | 38.7 |
| Compound 5 (c-KIT inhibitor) | C₁₇H₁₇N₃O₂ | 307.34 | ~2.1 | 58.9 |
| Compound 35 (triazole derivative) | C₁₆H₂₀N₄O₃ | 316.36 | ~1.8 | 73.4 |
PSA: Polar Surface Area; logP calculated via fragment-based methods.
Biological Activity
(3-Ethynyl-phenyl)-morpholin-4-yl-methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with an ethynyl group and a phenyl moiety. Its structure can be represented as follows:
This unique structure allows for various interactions with biological targets, making it a candidate for therapeutic development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator of various receptors, potentially influencing signaling pathways associated with cancer and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been observed to induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : It can cause G1/G0 phase arrest in various cancer cell lines, leading to reduced proliferation.
- Caspase Activation : The compound triggers caspase-mediated apoptosis, which is crucial for eliminating cancer cells.
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
Research Findings and Case Studies
Recent research has focused on the synthesis and evaluation of this compound derivatives. Key findings include:
- In Vitro Studies : A study reported that derivatives of this compound showed IC50 values comparable to established anticancer agents, highlighting its potential as a lead compound in drug development .
- Mechanistic Insights : Research indicated that the compound's interaction with mitochondrial pathways could enhance its anticancer efficacy by promoting oxidative stress in tumor cells .
- Comparative Analysis : In comparison with other compounds like Erlotinib and Gefitinib, this compound demonstrated unique properties due to its structural variations, which influenced its biological reactivity .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Ethynyl-phenyl)-morpholin-4-yl-methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using morpholine derivatives and 3-ethynylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternative routes include coupling morpholine with ethynyl-substituted benzophenones under Sonogashira conditions. Key parameters include temperature (60–100°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Impurities often arise from over-acylation; purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How is the structural identity of this compound validated in new syntheses?
- Methodological Answer : Use a combination of -NMR (to confirm ethynyl proton resonance at δ ~2.5–3.0 ppm and morpholine ring protons at δ ~3.7 ppm) and FT-IR (C≡C stretch ~2100 cm⁻¹, carbonyl stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ expected for : 226.0863). Cross-validation with X-ray crystallography (if crystals are obtainable) using SHELX software ensures 3D structural accuracy .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : After quenching the reaction, extract with ethyl acetate and wash with brine to remove acidic byproducts. Use flash chromatography (silica gel, gradient elution with hexane:ethyl acetate 4:1 to 1:1) for intermediate purification. Final recrystallization from ethanol or acetonitrile enhances purity (>95%). Monitor via TLC (Rf ~0.3 in hexane/ethyl acetate 3:1) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond lengths of the morpholine ring in related methanone derivatives?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to analyze bond angles and torsional strain. For example, morpholine rings in analogues like (2-hydroxyphenyl)-morpholin-4-yl-methanone (CAS 3202-84-4) show C-O bond lengths of 1.415–1.430 Å, deviating from ideal values due to electron-withdrawing effects of the ethynyl group. Compare thermal ellipsoid models and Hirshfeld surfaces to assess intermolecular interactions influencing crystallographic discrepancies .
Q. What computational methods predict the bioactivity of this compound against kinase targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at B3LYP/6-311G++(d,p)) against kinase active sites (e.g., EGFR or CDK2). Analyze binding affinities (<−8.0 kcal/mol suggests strong inhibition) and hydrogen-bonding interactions with catalytic lysine residues. Validate predictions with in vitro kinase inhibition assays (IC₅₀ < 10 µM) .
Q. How do solvent polarity and substituent effects influence the compound’s spectroscopic properties?
- Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) reveals redshifted absorbance peaks (~280 nm to 310 nm) due to ethynyl group conjugation. Time-dependent DFT (TDDFT) simulations correlate these shifts with solvatochromic effects. For fluorescence studies, measure quantum yields (Φ) in deaerated solvents to minimize quenching .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for morpholinyl methanone derivatives?
- Methodological Answer : Variations arise from polymorphic forms or impurities. For example, (4-hydroxyphenyl)-morpholin-4-yl-methanone (CAS 18137-25-2) has reported mp ranges of 145–148°C vs. 152–154°C. Use differential scanning calorimetry (DSC) to identify polymorph transitions and powder XRD to confirm crystallinity. Ensure consistent recrystallization protocols (e.g., cooling rate, solvent choice) .
Methodological Optimization
Q. What strategies improve the scalability of this compound synthesis for gram-scale production?
- Methodological Answer : Replace traditional column chromatography with centrifugal partition chromatography (CPC) for higher throughput. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₂Cl₂ for Sonogashira coupling) and use flow chemistry to enhance reaction control. Monitor reaction progress via inline FT-IR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
